3-Chloro-4-(3-fluorophenoxy)aniline
Description
3-Chloro-4-(3-fluorophenoxy)aniline is a halogenated aniline derivative characterized by a chloro substituent at the 3-position and a 3-fluorophenoxy group at the 4-position of the benzene ring. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiparasitic agents. Its molecular formula is C₁₂H₈ClFNO, with a molecular weight of 251.65 g/mol . The compound’s structure enables interactions with biological targets such as EGFR, HER2, and DAPK1, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C12H9ClFNO |
|---|---|
Molecular Weight |
237.66 g/mol |
IUPAC Name |
3-chloro-4-(3-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9ClFNO/c13-11-7-9(15)4-5-12(11)16-10-3-1-2-8(14)6-10/h1-7H,15H2 |
InChI Key |
YNVPKQXOZXARBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-fluorophenoxy)aniline typically involves a nucleophilic substitution reaction. One common method involves the reaction of 3-chloroaniline with 3-fluorophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and safety. The reaction conditions are carefully controlled, and the use of catalysts may be employed to enhance the reaction rate and selectivity. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-fluorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-(3-fluorophenoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-fluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-Chloro-4-(3-fluorophenoxy)aniline and its analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|
| 3-Chloro-4-(3-fluorophenoxy)aniline (Target) | 3-Cl, 4-(3-F-phenoxy) | C₁₂H₈ClFNO | 251.65 | Not reported | Organic solvents, low water |
| 3-Chloro-4-(4-fluorophenoxy)aniline | 3-Cl, 4-(4-F-phenoxy) | C₁₂H₈ClFNO | 251.65 | Not reported | Similar to target |
| 3-Chloro-4-(3-chlorophenoxy)aniline | 3-Cl, 4-(3-Cl-phenoxy) | C₁₂H₈Cl₂NO | 268.10 | Not reported | Lower water solubility |
| 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline | 3-Cl, 4-(3-CF₃-phenoxy) | C₁₃H₈ClF₃NO | 301.66 | Not reported | High lipophilicity |
| 3-Chloro-4-(3,4-dichlorophenoxy)aniline | 3-Cl, 4-(3,4-diCl-phenoxy) | C₁₂H₇Cl₃NO | 302.55 | Not reported | Very low water solubility |
| 3-Chloro-4-(4-chlorophenoxy)aniline | 3-Cl, 4-(4-Cl-phenoxy) | C₁₂H₈Cl₂NO | 268.10 | Not reported | Soluble in DMSO, low in water |
| 3-Chloro-4-fluoroaniline | 3-Cl, 4-F (no phenoxy group) | C₆H₄ClFNH₂ | 159.55 | Not reported | Higher water solubility |
Key Observations :
- Halogen Position: Substituting fluorine at the 3-position (target) vs. 4-position (e.g., 3-Chloro-4-(4-fluorophenoxy)aniline) alters steric and electronic interactions, impacting biological activity .
- Phenoxy vs.
a. Kinase Inhibition (EGFR/HER2)
- 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline: Demonstrated 96.75–99.33% inhibition of EGFR, attributed to the strong electron-withdrawing -CF₃ group enhancing binding affinity. HER2 inhibition was lower, suggesting selectivity differences .
- 3-Chloro-4-(3-fluorophenoxy)aniline: Used in DAPK1 inhibitors, showing moderate antiproliferative activity. Its 3-fluorophenoxy group balances electronic effects and steric bulk, optimizing interactions with kinase domains .
- 3-Chloro-4-(3,4-dichlorophenoxy)aniline: Lower EGFR inhibition than the trifluoromethyl analog, likely due to reduced electronic effects despite higher lipophilicity .
b. Antiplasmodial Activity
- 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibited an ED₅₀ of 3.61 mg/kg against Plasmodium falciparum. However, its hybrid with sarcosine had reduced potency (ED₅₀ = 6.49 mg/kg), linked to solubility limitations .
- The fluorine atom may improve metabolic stability compared to chlorine analogs .
Biological Activity
3-Chloro-4-(3-fluorophenoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science . This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a chloro group at the 3-position and a fluorophenoxy group at the 4-position of the aniline ring, which contributes to its unique reactivity and biological interactions. Its molecular formula is .
Antimicrobial Activity
Research indicates that 3-Chloro-4-(3-fluorophenoxy)aniline exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anticancer Activity
The anticancer potential of 3-Chloro-4-(3-fluorophenoxy)aniline has also been investigated. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to modulate key signaling pathways involved in cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| A549 | 30.50 ± 2.10 | Inhibition of PI3K/Akt signaling pathway |
The biological activity of 3-Chloro-4-(3-fluorophenoxy)aniline is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their function and inhibiting metabolic pathways crucial for microbial growth or cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies
Several studies have focused on the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties against several pathogens, concluding that the compound showed promising results as a potential therapeutic agent against resistant strains .
- Anticancer Research : Another investigation assessed the anticancer effects on various human cancer cell lines, revealing that treatment with 3-Chloro-4-(3-fluorophenoxy)aniline led to significant reductions in cell viability and increased markers of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
